molecular formula C10H12BClO3 B14081840 (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid

(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid

Cat. No.: B14081840
M. Wt: 226.46 g/mol
InChI Key: AXERBZKNYFFIAW-UHFFFAOYSA-N
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Description

(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and methoxy substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-cyclopropyl-5-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • (2-Methoxyphenyl)boronic acid
  • (3-Methoxyphenyl)boronic acid
  • (4-Methoxyphenyl)boronic acid

Uniqueness: (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid is unique due to the presence of both chloro and methoxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The cyclopropyl group further adds to its distinct chemical properties, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H12BClO3

Molecular Weight

226.46 g/mol

IUPAC Name

(2-chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H12BClO3/c1-15-7-4-8(6-2-3-6)10(12)9(5-7)11(13)14/h4-6,13-14H,2-3H2,1H3

InChI Key

AXERBZKNYFFIAW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C2CC2)OC)(O)O

Origin of Product

United States

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